molecular formula C14H14N2O2S B4138169 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate

4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate

Cat. No. B4138169
M. Wt: 274.34 g/mol
InChI Key: XAXKCIWBJXXWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate is a chemical compound that has garnered attention in the field of scientific research. This compound has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate is not fully understood. However, studies have suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is activated in response to various stimuli such as DNA damage and oxidative stress. Studies have also suggested that its enzyme inhibitory activity may be due to its ability to interact with the active site of the enzyme and inhibit its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate are diverse and depend on the target enzyme or cell type. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In enzymatic reactions, this compound inhibits the activity of the enzyme and affects the physiological process that the enzyme is involved in.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate in lab experiments are its high potency and selectivity towards the target enzyme or cell type. Its ability to induce apoptosis in cancer cells and inhibit enzyme activity makes it a valuable tool for studying these processes. However, the limitations of using this compound in lab experiments are its potential toxicity and off-target effects. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

The future directions of research on 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate are numerous. Some possible directions include:
1. Investigating the molecular mechanism of its anticancer activity and identifying the target protein(s) involved.
2. Developing derivatives of this compound with improved pharmacokinetic properties and selectivity towards the target enzyme or cell type.
3. Studying the potential of this compound as a lead compound for drug development in various fields such as oncology, neurology, and dermatology.
4. Exploring the potential of this compound as a tool for studying the physiological processes that the target enzyme is involved in.
Conclusion:
In conclusion, 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to determine its safety and efficacy in vivo.

Scientific Research Applications

4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate exhibits cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
In biochemistry, this compound has been studied for its enzyme inhibitory activity. Studies have shown that 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate exhibits inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are involved in various physiological processes such as neurotransmission, melanin synthesis, and cognitive function.
In pharmacology, this compound has been investigated for its potential as a drug candidate. Studies have shown that 4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate exhibits good pharmacokinetic properties such as oral bioavailability and metabolic stability. These properties make it a promising drug candidate for further development.

properties

IUPAC Name

[4-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-3-8-15-14-16-13(9-19-14)11-4-6-12(7-5-11)18-10(2)17/h3-7,9H,1,8H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXKCIWBJXXWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[2-(Prop-2-enylamino)-1,3-thiazol-4-yl]phenyl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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